molecular formula C19H27NO4S B2902737 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2309571-65-9

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2902737
CAS No.: 2309571-65-9
M. Wt: 365.49
InChI Key: AFGGQWAIATUOEA-UHFFFAOYSA-N
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Description

“N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by its complex molecular structure, which includes a cyclopropane ring, a methoxyphenyl group, and a tetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the methoxyphenyl group, and the attachment of the tetrahydrothiopyran moiety. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagent.

    Etherification: Introduction of the hydroxyethoxy group through etherification reactions.

    Amidation: Formation of the carboxamide group through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-phenylcyclopropane-1-carboxamide
  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-(2-chlorophenyl)cyclopropane-1-carboxamide

Uniqueness

The uniqueness of “N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” lies in its specific combination of functional groups and molecular structure. The presence of the methoxyphenyl group, in particular, may impart unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-23-16-5-3-2-4-15(16)19(6-7-19)17(22)20-14-18(24-11-10-21)8-12-25-13-9-18/h2-5,21H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGGQWAIATUOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3(CCSCC3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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